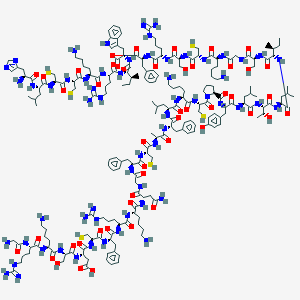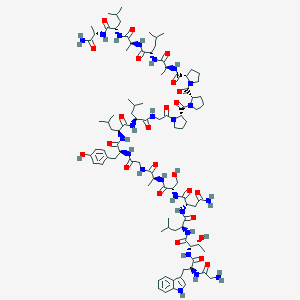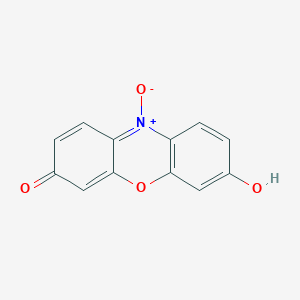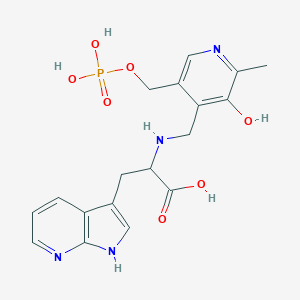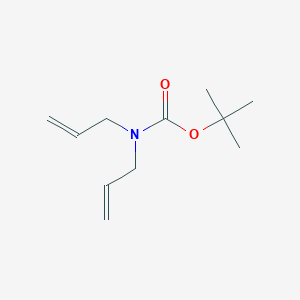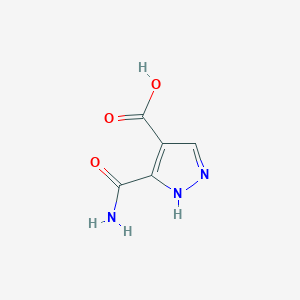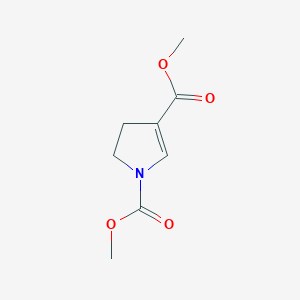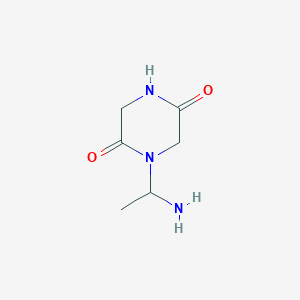
1-(1-Aminoethyl)piperazine-2,5-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(1-Aminoethyl)piperazine-2,5-dione, also known as AEDP, is a compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry and materials science. AEDP is a cyclic imide that contains both an amine and a carboxylic acid functional group, making it a versatile molecule for various chemical reactions.
Mechanism of Action
The mechanism of action of 1-(1-Aminoethyl)piperazine-2,5-dione is not fully understood. However, it has been suggested that 1-(1-Aminoethyl)piperazine-2,5-dione exerts its antitumor effects by inducing apoptosis, inhibiting cell proliferation, and suppressing angiogenesis. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to activate the p53 signaling pathway, which is known to play a critical role in regulating cell cycle and apoptosis.
Biochemical and Physiological Effects
1-(1-Aminoethyl)piperazine-2,5-dione has been found to modulate various biochemical and physiological processes. It has been shown to inhibit the activity of matrix metalloproteinases (MMPs), which are enzymes involved in extracellular matrix degradation. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to inhibit the production of pro-inflammatory cytokines, such as TNF-α and IL-6. Additionally, 1-(1-Aminoethyl)piperazine-2,5-dione has been found to increase the expression of antioxidant enzymes, such as superoxide dismutase (SOD) and catalase.
Advantages and Limitations for Lab Experiments
One of the advantages of using 1-(1-Aminoethyl)piperazine-2,5-dione in lab experiments is its versatility. 1-(1-Aminoethyl)piperazine-2,5-dione can be easily synthesized and modified to produce various derivatives with different properties. Additionally, 1-(1-Aminoethyl)piperazine-2,5-dione is relatively stable and can be stored for extended periods without significant degradation.
One of the limitations of using 1-(1-Aminoethyl)piperazine-2,5-dione in lab experiments is its potential toxicity. 1-(1-Aminoethyl)piperazine-2,5-dione has been found to induce cytotoxicity in some cell lines at high concentrations. Therefore, careful consideration should be given to the dosage and duration of 1-(1-Aminoethyl)piperazine-2,5-dione exposure in lab experiments.
Future Directions
There are several future directions for research on 1-(1-Aminoethyl)piperazine-2,5-dione. One potential area of research is the development of 1-(1-Aminoethyl)piperazine-2,5-dione derivatives with improved efficacy and reduced toxicity. Another area of research is the investigation of the molecular mechanisms underlying the antitumor effects of 1-(1-Aminoethyl)piperazine-2,5-dione. Additionally, the potential applications of 1-(1-Aminoethyl)piperazine-2,5-dione in materials science, such as the synthesis of polymers and hydrogels, could be explored. Overall, 1-(1-Aminoethyl)piperazine-2,5-dione is a promising compound with significant potential for various scientific research applications.
Synthesis Methods
The synthesis of 1-(1-Aminoethyl)piperazine-2,5-dione can be achieved through the reaction of piperazine with maleic anhydride. The reaction results in the formation of a cyclic imide, which can be further purified through recrystallization or column chromatography. The yield of the reaction can be improved by using excess piperazine or by conducting the reaction in the presence of a catalyst.
Scientific Research Applications
1-(1-Aminoethyl)piperazine-2,5-dione has been extensively studied for its potential applications in medicinal chemistry. It has been shown to possess antitumor, anti-inflammatory, and anti-angiogenic properties. 1-(1-Aminoethyl)piperazine-2,5-dione has also been found to inhibit the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. These findings suggest that 1-(1-Aminoethyl)piperazine-2,5-dione could be a potential drug candidate for cancer treatment.
properties
CAS RN |
146511-07-1 |
|---|---|
Product Name |
1-(1-Aminoethyl)piperazine-2,5-dione |
Molecular Formula |
C6H11N3O2 |
Molecular Weight |
157.17 g/mol |
IUPAC Name |
1-(1-aminoethyl)piperazine-2,5-dione |
InChI |
InChI=1S/C6H11N3O2/c1-4(7)9-3-5(10)8-2-6(9)11/h4H,2-3,7H2,1H3,(H,8,10) |
InChI Key |
UXPNNHLTYJAEOX-UHFFFAOYSA-N |
SMILES |
CC(N)N1CC(=O)NCC1=O |
Canonical SMILES |
CC(N)N1CC(=O)NCC1=O |
synonyms |
2,5-Piperazinedione, 1-(1-aminoethyl)- |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1H-Benzo[d]imidazole-4-carbaldehyde](/img/structure/B115817.png)

![4-methoxy-5H-pyrrolo[3,2-d]pyrimidine](/img/structure/B115822.png)
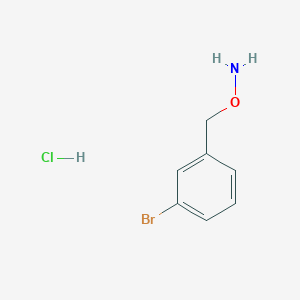

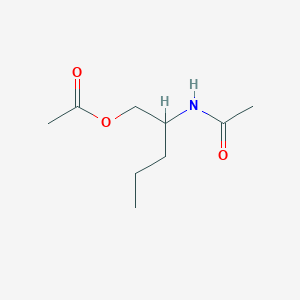
![6-amino-5-methyl-4H-benzo[1,4]oxazin-3-one](/img/structure/B115835.png)
